molecular formula C9H6BrNOS B8597448 4-Bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde

4-Bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde

Cat. No.: B8597448
M. Wt: 256.12 g/mol
InChI Key: TXYIUJPSOADADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H6BrNOS and its molecular weight is 256.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6BrNOS

Molecular Weight

256.12 g/mol

IUPAC Name

4-bromo-2-methyl-1,3-benzothiazole-5-carbaldehyde

InChI

InChI=1S/C9H6BrNOS/c1-5-11-9-7(13-5)3-2-6(4-12)8(9)10/h2-4H,1H3

InChI Key

TXYIUJPSOADADA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2Br)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl sulfoxide (1.13 mL, 0.016 mol) was added to oxalyl chloride (0.84 mL, 0.0099 mol) in methylene chloride (37.10 mL) at −78° C. After 10 minutes, (4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol (1.71 g, 0.00662 mol) in methylene chloride (74 mL) was added and the resultant mixture was stirred at −78° C. for 30 minutes. Triethylamine (4.62 mL, 0.0331 mol) was then added and the mixture was stirred for 5 h and the temperature allowed to gradually warm up to room temperature. After quenching with water, the mixture was extracted with methylene chloride. The organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated to dryness. The resultant solid was used directly in next step (1.70 g, 100%). LCMS calculated for C9H7BrNOS(M+H)+: m/z=255.9; found: 255.9.
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
0.84 mL
Type
reactant
Reaction Step One
Quantity
37.1 mL
Type
solvent
Reaction Step One
Name
(4-bromo-2-methyl-1,3-benzothiazol-5-yl)methanol
Quantity
1.71 g
Type
reactant
Reaction Step Two
Quantity
74 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.62 mL
Type
reactant
Reaction Step Four

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